A Comprehensive Guide to the Synthesis and Characterization of Voriconazole EP Impurity D-d3
A Comprehensive Guide to the Synthesis and Characterization of Voriconazole EP Impurity D-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis and characterization of Voriconazole (B182144) EP Impurity D-d3, a deuterated analogue of a known voriconazole impurity. This document is intended to serve as a valuable resource for researchers and scientists involved in the development, manufacturing, and quality control of the antifungal agent voriconazole.
Introduction to Voriconazole and Its Impurities
Voriconazole is a broad-spectrum, second-generation triazole antifungal agent used in the treatment of serious and invasive fungal infections.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring its quality, safety, and efficacy. The European Pharmacopoeia (EP) lists several potential impurities of voriconazole, including Impurity D.
Voriconazole EP Impurity D is the (2S,3R)-diastereomer of voriconazole.[2][3][4] Its chemical name is (2S,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. The presence of this and other impurities can arise during the synthesis of the API.[5] Therefore, the synthesis and characterization of these impurities are essential for method development, validation, and routine quality control. Deuterium-labeled internal standards are often utilized in quantitative bioanalytical assays to improve accuracy and precision.[6][7] This guide details the synthesis and characterization of the deuterated analogue, Voriconazole EP Impurity D-d3.
Synthesis of Voriconazole EP Impurity D-d3
The synthesis of Voriconazole EP Impurity D-d3 can be achieved through a multi-step process adapted from established synthetic routes for voriconazole and its diastereomers.[2][8][9] The key is the stereoselective formation of the desired (2S,3R) configuration and the introduction of the deuterium (B1214612) label. A plausible synthetic approach is outlined below.
Proposed Synthetic Pathway
The synthesis commences with the preparation of a deuterated key intermediate, 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one-d3, followed by a stereoselective Reformatsky-type reaction and subsequent dehalogenation.
Diagram of the Proposed Synthesis Workflow for Voriconazole EP Impurity D-d3
Caption: Proposed synthetic workflow for Voriconazole EP Impurity D-d3.
Experimental Protocol: Synthesis
Step 1: Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one-d3 (C)
To a solution of 1H-1,2,4-Triazole-d3 (B) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate is added. The mixture is stirred at room temperature, and a solution of 1-(2,4-difluorophenyl)-2-bromoethan-1-one (A) in the same solvent is added dropwise. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield the deuterated ketone intermediate (C).
Step 2: Synthesis of Racemic threo-(2S,3R/2R,3S)-3-(4-chloro-5-fluoropyrimidin-6-yl)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-d3 (E)
In a flask containing activated zinc dust and a catalytic amount of lead powder in anhydrous tetrahydrofuran (B95107) (THF), a solution of iodine in THF is added slowly. The mixture is stirred, and a solution of the deuterated ketone (C) and 6-(1-bromoethyl)-4-chloro-5-fluoropyrimidine (D) in THF is added. The reaction is stirred at room temperature until completion (monitored by HPLC). The reaction is then quenched with acetic acid and filtered. The filtrate is extracted, and the organic layer is washed, dried, and concentrated to give the crude racemic threo-diol (E).[2]
Step 3: Synthesis of Racemic (2S,3R/2R,3S)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol-d3 (F)
The crude chloro-pyrimidine intermediate (E) is dissolved in a suitable solvent like ethanol. Sodium acetate (B1210297) and a palladium on carbon (10% Pd/C) catalyst are added. The mixture is hydrogenated under pressure until the reaction is complete. The catalyst is filtered off, and the solvent is evaporated. The residue is purified to yield the racemic mixture of the desired diastereomer (F).[10]
Step 4: Resolution of Diastereomers to Obtain Voriconazole EP Impurity D-d3 (H)
The resolution of the racemic mixture (F) can be achieved by chiral High-Performance Liquid Chromatography (HPLC) or by forming diastereomeric salts with a chiral resolving agent, such as R-(-)-10-camphorsulfonic acid.[8][10] For the latter, the racemic mixture is treated with the resolving agent in a suitable solvent mixture (e.g., methanol/acetone), leading to the selective crystallization of one diastereomeric salt. The desired (2S,3R) enantiomer can then be liberated from the salt by treatment with a base.
Characterization of Voriconazole EP Impurity D-d3
Comprehensive characterization is crucial to confirm the identity, purity, and structure of the synthesized Voriconazole EP Impurity D-d3. The following analytical techniques are recommended.
Quantitative Data Summary
| Parameter | Specification |
| Chemical Formula | C₁₆H₁₁D₃F₃N₅O |
| Molecular Weight | 352.33 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥ 98% |
| Deuterium Incorporation | ≥ 98% |
Experimental Protocols: Characterization
3.2.1. High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method is suitable for determining the purity of the synthesized impurity and for separating it from other related substances.[11][12]
-
Column: Inertsil ODS 3V, 150 x 4.6 mm, 5 µm or equivalent C18 column.[11]
-
Mobile Phase A: 0.05 M potassium dihydrogen phosphate (B84403) buffer (pH adjusted to 2.5 with phosphoric acid).[11]
-
Mobile Phase B: Acetonitrile/Methanol (90:10 v/v).[11]
-
Gradient Program: A time-gradient program should be optimized to achieve good resolution between Voriconazole EP Impurity D-d3 and other potential impurities. A typical gradient might be: Time (min)/%B: 0/20, 20/40, 38/60, 40/20, 45/20.[11]
-
Flow Rate: 1.2 mL/min.[11]
-
Column Temperature: 35 °C.[11]
-
Detection: UV at 256 nm.[11]
-
Injection Volume: 20 µL.[11]
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to provide structural information.[13][14][15]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[15]
-
Mass Analyzer: Triple Quadrupole (QqQ) or Time-of-Flight (TOF).
-
Expected [M+H]⁺: m/z 353.1
-
Fragmentation Analysis (MS/MS): The fragmentation pattern should be analyzed to confirm the structure. Key fragments for voriconazole typically include the loss of the triazole moiety.
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure and confirming the position of the deuterium label.[16][17][18][19]
-
¹H NMR: The ¹H NMR spectrum will show the characteristic signals for the voriconazole structure. The absence or significant reduction of the signal corresponding to the methyl group protons adjacent to the pyrimidine (B1678525) ring will confirm the successful deuterium incorporation. Spectra should be recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹³C NMR: The ¹³C NMR spectrum will display the signals for all carbon atoms in the molecule, further confirming the overall structure.
-
¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the presence and chemical environment of the three fluorine atoms in the molecule.[16][18]
Diagram of the Characterization Workflow
Caption: Workflow for the characterization of Voriconazole EP Impurity D-d3.
Conclusion
This technical guide has outlined a plausible synthetic route and detailed characterization methodologies for Voriconazole EP Impurity D-d3. The synthesis involves a stereoselective approach to obtain the desired (2S,3R) diastereomer, with deuterium labeling introduced via a deuterated starting material. The characterization workflow, employing HPLC, Mass Spectrometry, and NMR, ensures the unambiguous identification and purity assessment of the final compound. This information is critical for the development of robust analytical methods for quality control in the manufacturing of voriconazole and for use as an internal standard in pharmacokinetic studies.
References
- 1. Voriconazole | C16H14F3N5O | CID 71616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole | Semantic Scholar [semanticscholar.org]
- 4. cenmed.com [cenmed.com]
- 5. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. veeprho.com [veeprho.com]
- 8. US8263769B2 - Process for preparing voriconazole - Google Patents [patents.google.com]
- 9. Process For Synthesis Of Voriconazole [quickcompany.in]
- 10. US20100292473A1 - Process for preparing (2r,3s/2s,3r)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol - Google Patents [patents.google.com]
- 11. A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of voriconazole in human plasma by liquid chromatography-tandem mass spectrometry and its application in therapeutic drug monitoring in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of Voriconazole Concentrations in Serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Voriconazole in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry: Application in Therapeutic Drug Monitoring [scirp.org]
- 16. researchgate.net [researchgate.net]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. 1H and 19F NMR in drug stress testing: the case of voriconazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
